molecular formula C15H10F2N2OS2 B2923011 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 325988-79-2

2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2923011
CAS No.: 325988-79-2
M. Wt: 336.37
InChI Key: ZCZZNKIIZWQCHK-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Mechanism of Action

Target of Action

The compound 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, also known as DMXAA or AS1404, is a thiazole compound. Thiazole compounds have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .

Mode of Action

For instance, they can undergo metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then participate in nucleophilic additions and metal-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving a 2-aminothiophenol derivative and a suitable carbonyl compound.

    Introduction of the Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methyl iodide in the presence of a base.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide stands out due to the presence of both fluorine atoms and a methylthio group, which enhance its chemical reactivity and potential biological activities. Its unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2,6-difluoro-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2OS2/c1-21-15-19-11-6-5-8(7-12(11)22-15)18-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZZNKIIZWQCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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